N-Acetyltalosaminuronic acid

Description

Structure

3D Structure

Properties

CAS No. |

90319-06-5 |

|---|---|

Molecular Formula |

C8H13NO7 |

Molecular Weight |

235.19 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4+,5+,6-,8-/m1/s1 |

InChI Key |

KSOXQRPSZKLEOR-USOLSPIOSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@H]1O)C(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |

Other CAS No. |

90319-06-5 |

Synonyms |

alpha-L-2-N-acetylamino-2-desoxytaluronic acid alpha-L-N-acetyltalosaminuronic acid N-acetyltalosaminuronic acid NAT TalANAc |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyltalosaminuronic acid discovery and history

An In-Depth Technical Guide to N-Acetyltalosaminuronic Acid: From Discovery to its Core Biological Significance

Abstract

This compound (NAT) is a unique monosaccharide that serves as a fundamental structural component of the archaeal cell wall polymer, pseudopeptidoglycan. Its discovery was a landmark event, definitively distinguishing the cell envelopes of certain Archaea from the well-characterized peptidoglycan structure of Bacteria. This guide provides a comprehensive technical overview of the history of NAT's discovery, the analytical methodologies that enabled its characterization, its proposed biosynthetic pathway, and its profound biological and clinical implications. We delve into the causality behind the experimental approaches, from classic biochemical techniques to modern analytical workflows, offering field-proven insights for professionals in microbiology and drug development. The structural divergence imparted by NAT, particularly the resulting resistance to lysozyme, underscores its importance as a potential target for novel antimicrobial agents aimed at pathogenic methanogens.

The Genesis of Discovery: A Paradigm Shift in Microbiology

For decades, the bacterial cell wall, with its signature peptidoglycan (or murein) layer, was a central tenet of microbiology. The discovery of a third domain of life, the Archaea, challenged many such paradigms. Early investigations into the cell walls of methanogenic archaea revealed a startling anomaly: they were structurally robust yet completely resistant to the hydrolytic action of lysozyme, an enzyme that readily cleaves the β-(1,4) glycosidic bonds of bacterial peptidoglycan.[1] This observation was the primary catalyst for a deeper investigation into the chemical composition of this novel cell wall type.

The Seminal Work of Kandler and König

The foundational research that unveiled the unique nature of the archaeal cell wall was conducted by Otto Kandler, Helmut König, and their colleagues. In 1978, they reported that the cell walls of Methanobacterium species lacked muramic acid and D-amino acids, both quintessential components of bacterial peptidoglycan.[2] This led Kandler to coin the term "pseudomurein" to describe this new polymer.[2]

The definitive identification of its unique sugar component came in 1979. Through meticulous chemical dissection of the cell walls of Methanobacterium thermoautotrophicum, König and Kandler isolated and identified a previously unknown uronic acid.[2][3] This compound was determined to be This compound (NAT) , an L-isomer of a C-2 acetylated amino sugar of taluronic acid.[1][2][3] Subsequent work further elucidated that in the glycan backbone of pseudomurein, N-acetylglucosamine (GlcNAc) and NAT are linked by β-(1,3) glycosidic bonds, a stark contrast to the β-(1,4) linkages in bacteria.[1][2][4]

| Property | Description | Source |

| IUPAC Name | (2R,3S,4S,5R,6R)-5-Acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid | [1] |

| Chemical Formula | C₈H₁₃NO₇ | [1] |

| Molar Mass | 235.191 g/mol | [1] |

| Glycosidic Linkage | β-(1,3) linkage to N-acetylglucosamine in pseudomurein | [1][4] |

| Key Biological Polymer | Pseudopeptidoglycan (Pseudomurein) | [1] |

| Domain of Life | Archaea (specifically Methanobacteriales and Methanopyrales) | [3][5] |

Table 1: Core Chemical and Biological Properties of this compound.

Methodologies for Isolation and Structural Elucidation

Workflow for the Discovery and Characterization of NAT

The logical flow from biological source to confirmed chemical structure is a cornerstone of natural product chemistry. The diagram below outlines the essential stages involved in the original discovery of NAT, a workflow that remains conceptually relevant for identifying novel monosaccharides today.

Figure 1: A generalized workflow for the isolation and structural elucidation of this compound from archaeal cell walls.

Experimental Protocol: Cell Wall Hydrolysis and Monosaccharide Analysis

The following protocol is a representative, modern methodology for analyzing the monosaccharide composition of archaeal cell walls, based on established principles.

Objective: To hydrolyze archaeal pseudomurein and quantify its constituent monosaccharides, including NAT, using High-Performance Anion-Exchange Chromatography (HPAEC).

Methodology:

-

Cell Wall Isolation:

-

Harvest archaeal cells (e.g., Methanothermobacter thermautotrophicus) from culture by centrifugation (10,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5) and lyse cells using a French press or sonication.

-

Centrifuge the lysate at high speed (e.g., 40,000 x g, 30 min, 4°C) to pellet the insoluble cell wall fraction.

-

Wash the pellet repeatedly with water and treat with DNase and RNase to remove nucleic acid contamination, followed by trypsin treatment to remove residual proteins.

-

Wash the final cell wall preparation extensively with ultrapure water and lyophilize to determine the dry weight.[6] The rationale for this exhaustive cleaning is to ensure that the subsequent chemical analysis is exclusively representative of the cell wall polymers.

-

-

Acid Hydrolysis:

-

Weigh approximately 5-10 mg of lyophilized cell wall material into a 2 mL acid-resistant screw-cap vial.[6]

-

Add 1 mL of 2 M trifluoroacetic acid (TFA).[6][7] TFA is chosen as it is effective for cleaving glycosidic bonds and is volatile, making it easy to remove post-hydrolysis.

-

Seal the vial tightly and heat at 120°C for 1 hour in a heating block.[6] This condition is a balance between achieving complete hydrolysis of the glycan chains and minimizing the degradation of the released monosaccharides.

-

Cool the sample to room temperature and centrifuge to pellet any insoluble debris.

-

Transfer the supernatant to a new tube and dry completely under a stream of nitrogen or using a centrifugal vacuum concentrator to remove the TFA.[6]

-

-

Analysis by HPAEC with Pulsed Amperometric Detection (PAD):

-

Re-dissolve the dried hydrolysate in a known volume (e.g., 1 mL) of ultrapure water.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Inject the sample onto an HPAEC system (e.g., Dionex) equipped with a PAD detector and a suitable anion-exchange column (e.g., CarboPac™ series).

-

Elute the monosaccharides using an isocratic or gradient sodium hydroxide/sodium acetate mobile phase. The high pH keeps the sugar hydroxyls partially ionized, allowing them to bind to the anion-exchange column.

-

Identify and quantify NAT and GlcNAc by comparing their retention times and peak areas to those of authentic, purified standards. The PAD provides highly sensitive, direct detection of carbohydrates without the need for derivatization.

-

The Biosynthesis of this compound

The biosynthetic pathway of pseudomurein, and specifically NAT, is markedly different from that of bacterial murein, highlighting a deep evolutionary divergence. While orthologues of many bacterial murein synthesis enzymes exist in methanogens, the key enzymes that generate the unique sugar (NAT vs. NAM) and the specific peptide ligases are distinct.[5][8][9]

Research by König and colleagues in 1989 provided critical clues to the formation of NAT.[10] They successfully isolated UDP-GlcNAc, UDP-GalNAc, and a key intermediate: a UDP-activated disaccharide of GlcNAc and NAT.[10] However, they were unable to detect a monomeric, UDP-activated form of NAT. This led to the central hypothesis that NAT is synthesized at the disaccharide level .[10]

The proposed pathway begins with common precursors and diverges significantly from the bacterial pathway.

Figure 2: Proposed biosynthetic pathway for the this compound-containing pseudomurein monomer in Archaea. The pathway is based on identified precursors and genomic evidence.[8][9][10]

Key Steps in NAT Biosynthesis:

-

UDP-GlcNAc Synthesis: Like bacteria, archaea utilize the enzymes GlmS, GlmM, and GlmU to synthesize the universal precursor UDP-GlcNAc from fructose-6-phosphate.[8][11]

-

Formation of a Disaccharide Precursor: It is hypothesized that UDP-GlcNAc is combined with UDP-N-acetylgalactosamine (UDP-GalNAc) to form a UDP-activated disaccharide.[10]

-

Modification at the Disaccharide Level: The key creative step is believed to occur here. The GalNAc residue within the disaccharide is modified by a series of enzymes, likely one or more epimerases and a NAD⁺-dependent dehydrogenase, to form the final NAT residue.[10] This elegantly explains the absence of a monomeric UDP-NAT precursor in the cell.

-

Peptide Stem Addition: A series of archaeal-specific peptide ligases (e.g., pMurC, pMurE), which are distant homologues of the bacterial Mur ligases, add the L-amino acid peptide stem to the NAT residue, forming the complete monomer unit.[8][9][12]

-

Translocation and Polymerization: This monomer, attached to a lipid carrier (undecaprenyl phosphate), is then flipped across the cell membrane for incorporation into the growing pseudomurein sacculus.

Biological Role and Implications for Drug Development

The substitution of N-acetylmuramic acid with NAT is not a trivial chemical alteration; it fundamentally changes the properties of the cell wall and has profound implications for the organism's interaction with its environment and with potential therapeutic agents.

The Architecture of Lysozyme Resistance

Lysozyme, a key component of the innate immune system in animals, functions by binding to the bacterial peptidoglycan chain and catalyzing the hydrolysis of the β-(1,4) glycosidic bond between N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). The precise shape of the enzyme's active site is critical for this recognition and catalysis.

The archaeal pseudomurein presents two critical structural differences that confer resistance:

-

Glycosidic Linkage: The bond is a β-(1,3) linkage, not β-(1,4).[1][3] This repositions the atoms involved in the bond, preventing the catalytic residues of lysozyme from achieving the correct orientation for hydrolysis.

-

Sugar Identity: The presence of This compound instead of N-acetylmuramic acid alters the stereochemistry and functional groups available for binding within the lysozyme active site.

This inherent resistance means that organisms with pseudomurein walls are not susceptible to this primary host defense mechanism.

A Novel Target for Antimicrobial Agents

The vast majority of our most successful antibiotics, particularly the β-lactams (e.g., penicillin), target the final cross-linking step of bacterial peptidoglycan synthesis. Because the enzymes (transpeptidases) and the peptide stem composition (L-amino acids only) of pseudomurein synthesis are entirely different, these antibiotics are completely ineffective against methanogens.[8]

This presents both a challenge and an opportunity. With the increasing recognition of methanogens as members of the human gut microbiome and their potential role in certain disease states, the need for targeted anti-archaeal agents may arise. The unique biosynthetic pathway of NAT and pseudomurein offers a wealth of potential drug targets that would be highly specific to these organisms, minimizing off-target effects on the host or its bacterial microbiome.

Potential Drug Targets in the NAT/Pseudomurein Pathway:

-

The hypothesized epimerase/dehydrogenase complex that converts the disaccharide precursor to the final NAT-containing form.

-

The archaeal-specific pMur peptide ligases (e.g., pMurE) that build the peptide stem.

-

The glycosyltransferases responsible for polymerizing the GlcNAc-NAT monomers.

Conclusion and Future Directions

The discovery of this compound was more than the identification of a new molecule; it was a critical piece of evidence that helped define the unique biochemistry of the archaeal domain. The history of its discovery is a testament to the power of classic, rigorous biochemical analysis. Today, the unique pathway for its biosynthesis and its essential role in the structure of pseudomurein present exciting new frontiers for research. A deeper understanding of the enzymes that craft this unique sugar could pave the way for the development of a novel class of highly targeted antimicrobial drugs aimed specifically at archaea, a timely endeavor as we continue to unravel the complex role of these organisms in health and disease. Future work should focus on the recombinant expression and characterization of the putative biosynthetic enzymes to confirm the hypothesized pathway and provide a platform for inhibitor screening and rational drug design.

References

-

Subedi, B. P., Martin, W. F., Carbone, V., Duin, E. C., Cronin, B., Sauter, J., Schofield, L. R., Sutherland-Smith, A. J., & Ronimus, R. S. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS microbes, 2, xtab012. [Link]

-

Mukhopadhyay, B. (2024). A reminder-peptidoglycan cell walls indeed occur in the archaeal domain, specifically in the members of Methanobacteria and Methanopyri classes. Frontiers in microbiology, 15, 1377894. [Link]

-

Subedi, B. P., Martin, W. F., Carbone, V., Duin, E. C., Cronin, B., Sauter, J., Schofield, L. R., Sutherland-Smith, A. J., & Ronimus, R. S. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS Microbes, 2. [Link]

-

Da Cunha, V., Lannes, R., & Forterre, P. (2022). Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics. mSystems, 7(6), e00778-22. [Link]

-

Lannes, R., Forterre, P., & Da Cunha, V. (2022). Origin and Evolution of Pseudomurein Biosynthetic Gene Clusters. bioRxiv. [Link]

-

Cronin, B., Carbone, V., Subedi, B. P., Duin, E. C., Ronimus, R. S., & Sutherland-Smith, A. J. (2022). Structural characterisation of methanogen pseudomurein cell wall peptide ligases homologous to bacterial MurE/F murein peptide ligases. Microbiology, 168(9). [Link]

-

Wikipedia contributors. (2023, April 25). This compound. In Wikipedia, The Free Encyclopedia. [Link]

-

Mukhopadhyay, B. (2024). A reminder—peptidoglycan cell walls indeed occur in the archaeal domain, specifically in the members of Methanobacteria and Methanopyri classes. ResearchGate. [Link]

-

Visweswaran, G. R., van der Weijden, C. C., & Driessen, A. J. (2011). Murein and pseudomurein cell wall binding domains of bacteria and archaea-a comparative view. Applied microbiology and biotechnology, 92(5), 883–890. [Link]

-

König, H., Kandler, O., & Hammes, W. (1989). Biosynthesis of pseudomurein: isolation of putative precursors from Methanobacterium thermoautotrophicum. Canadian journal of microbiology, 35(1), 176–181. [Link]

-

Eichler, J., & Albers, S. V. (2017). The Archaea. In Essentials of Glycobiology (3rd ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2015). Essentials of Glycobiology, 3rd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. [Link]

-

Ge, T., Wu, X., Meng, Y., et al. (2017). Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform. Environmental Science & Technology, 51(20), 11716-11725. [Link]

-

Ge, T., Wu, X., Meng, Y., et al. (2017). Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform. ResearchGate. [Link]

-

DeJongh, D. C., & Hanessian, S. (2002). Characterization of Amino Sugars by Mass Spectrometry. Journal of the American Chemical Society, 88(14), 3114–3120. [Link]

-

Ge, T., Wu, X., Meng, Y., et al. (2017). Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform. eScholarship, University of California. [Link]

-

Li, B., Su, G., Wu, J., et al. (2014). Determination of iduronic acid and glucuronic acid in sulfated chondroitin/dermatan hybrid chains by (1)H-nuclear magnetic resonance spectroscopy. Analytical biochemistry, 466, 15–21. [Link]

-

Ishimoto, N., & Strominger, J. L. (1967). Biosynthesis of UDP-N-acetyl-D-glucosaminuronic acid and UDP-N-acetyl-D-mannosaminuronic acid in Micrococcus luteus. Biochimica et biophysica acta, 148(2), 361–376. [Link]

-

Li, B., Su, G., Wu, J., et al. (2014). N-Acetyl signal region of 1D 1 H-NMR spectra of hyaluronic acid (A), keratan sulfate (B), and heparan sulfate (C). ResearchGate. [Link]

-

Tourte, M., Schaeffer, P., Grossi, V., & Oger, P. M. (2021). Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis. Bio-protocol, 11(16), e4118. [Link]

-

Akiyama, Y., & Eda, S. (1984). Biosynthesis of N-acetylmannosaminuronic-acid-containing cell-wall polysaccharide of Bacillus subtilis. Carbohydrate research, 133(2), 303–315. [Link]

-

McDougall, G. (2022). SOP for Analysis of Monosaccharide composition of sweet potato cell wall material/ polysaccharides after acid hydrolysis by high performance anion exchange chromatography (HPAEC). Agritrop. [Link]

-

Pappenreiter, P., et al. (2021). NMR spectra of acetylated 4- O -methyl glucuronic acid-substituted xylo-oligosaccharides. ResearchGate. [Link]

-

Tourte, M., Schaeffer, P., Grossi, V., & Oger, P. M. (2021). Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis. ResearchGate. [Link]

-

Caligiani, A., et al. (2014). Simple and Validated Quantitative 1H NMR Method for the Determination of Methylation, Acetylation, and Feruloylation Degree of Pectin. Journal of Agricultural and Food Chemistry, 62(37), 9081-9087. [Link]

-

Caligiani, A., et al. (2014). Simple and Validated Quantitative 1H NMR Method for the Determination of Methylation, Acetylation, and Feruloylation Degree of Pectin. ACS Publications. [Link]

-

Kumar, A., et al. (2022). Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. Frontiers in Chemistry, 10, 928399. [Link]

-

Wikipedia contributors. (2023, December 1). Uridine diphosphate N-acetylglucosamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Tanner, M. E. (2005). Biosynthesis of UDP-α-N-Acetyl-d-mannosaminuronic Acid and CMP-β-N-Acetyl-d-neuraminic Acid for the Capsular Polysaccharides of Campylobacter jejuni. Journal of Biological Chemistry, 280(35), 31347-31355. [Link]

-

Zhang, Y., et al. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. Separations, 11(1), 2. [Link]

-

Zhang, Y., et al. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. MDPI. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A reminder—peptidoglycan cell walls indeed occur in the archaeal domain, specifically in the members of Methanobacteria and Methanopyri classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Murein and pseudomurein cell wall binding domains of bacteria and archaea—a comparative view - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Archaea - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. agritrop.cirad.fr [agritrop.cirad.fr]

- 7. mdpi.com [mdpi.com]

- 8. Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Biosynthesis of pseudomurein: isolation of putative precursors from Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]

- 12. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the Structure and Stereochemistry of N-Acetyl-L-talosaminuronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-talosaminuronic acid (NAT) is a unique and biologically significant monosaccharide, primarily recognized as a fundamental constituent of pseudomurein, the characteristic cell wall polymer of certain archaea.[1][2] Its presence in these organisms, which often thrive in extreme environments, and its role in conferring resistance to common antibacterial agents like lysozyme, make NAT a subject of considerable interest in microbiology, biochemistry, and drug development. This guide provides a comprehensive technical overview of the structure, stereochemistry, and biological implications of N-Acetyl-L-talosaminuronic acid, tailored for a scientific audience.

Chemical Structure and Nomenclature

N-Acetyl-L-talosaminuronic acid is a derivative of a uronic acid, distinguished by an acetamido group at the C2 position. Its systematic IUPAC name is (2R,3S,4S,5R,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid.[2][3] This nomenclature precisely defines the stereochemical configuration at each of its five chiral centers, which is crucial for its three-dimensional structure and biological function.

Key Structural Features:

-

Pyranose Ring: NAT exists in a stable six-membered pyranose ring structure.

-

Carboxylic Acid Group: The presence of a carboxylic acid group at the C6 position classifies it as a uronic acid.

-

N-Acetyl Group: An acetylated amino group is located at the C2 position.

-

L-Configuration: The "L" designation in its common name indicates the stereochemical configuration of the chiral center furthest from the anomeric carbon (C5), which is analogous to L-glyceraldehyde.

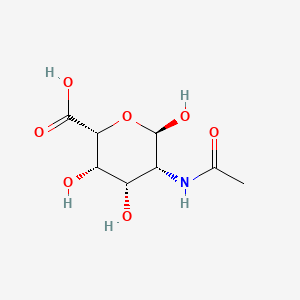

Below is a two-dimensional representation of the chemical structure of N-Acetyl-L-talosaminuronic acid.

Caption: 2D structure of N-Acetyl-L-talosaminuronic acid.

Stereochemistry: A Detailed Analysis

The stereochemistry of N-Acetyl-L-talosaminuronic acid is fundamental to its role in the architecture of pseudomurein and its interactions with other molecules. The specific arrangement of substituents around its chiral carbons dictates its three-dimensional shape and, consequently, its biological activity.

Chiral Centers and their Configurations:

-

C1 (Anomeric Carbon): In pseudomurein, NAT is linked to N-acetylglucosamine via a β-(1,3)-glycosidic bond.[1][2] This indicates that the carboxylic acid group at C1 is in the axial position in the most stable chair conformation.

-

C2: The N-acetyl group is in an equatorial position. The configuration is R .

-

C3: The hydroxyl group is in an axial position. The configuration is S .

-

C4: The hydroxyl group is in an equatorial position. The configuration is S .

-

C5: The configuration is R , which defines it as an L-sugar.

The chair conformation of α-L-N-Acetyltalosaminuronic acid is depicted below, illustrating the axial and equatorial positions of the key functional groups.

Caption: Chair conformation of α-L-N-Acetyltalosaminuronic acid.

Biological Role and Significance

The primary biological role of N-Acetyl-L-talosaminuronic acid is as a key building block of pseudomurein, the cell wall polymer found in methanogenic archaea such as those from the orders Methanobacteriales and Methanopyrales.[4] Pseudomurein is structurally analogous to the peptidoglycan (murein) found in bacterial cell walls, providing structural integrity and shape to the archaeal cell.[4]

However, there are critical chemical differences between pseudomurein and murein that have significant biological consequences:

-

Glycosidic Linkage: Pseudomurein features β-(1,3)-glycosidic bonds between N-acetylglucosamine and NAT, in contrast to the β-(1,4)-glycosidic bonds in the murein of bacteria.[1][2]

-

Sugar Composition: Pseudomurein contains NAT instead of the N-acetylmuramic acid found in bacterial peptidoglycan.[5]

-

Peptide Cross-links: The peptide cross-links in pseudomurein are composed exclusively of L-amino acids, whereas bacterial murein contains both L- and D-amino acids.[5]

This distinct chemical makeup, particularly the β-(1,3)-glycosidic linkage and the presence of NAT, renders the archaeal cell wall resistant to lysozyme, an enzyme that is a crucial component of the innate immune system of many organisms and which targets the β-(1,4)-glycosidic bonds of bacterial peptidoglycan.[1][2]

Isolation and Structural Elucidation: Experimental Protocols

The isolation and structural characterization of N-Acetyl-L-talosaminuronic acid typically involve the hydrolysis of purified archaeal cell walls followed by chromatographic separation and spectroscopic analysis.

Protocol 1: Isolation and Purification of Pseudomurein from Methanobacterium thermoautotrophicum

This protocol is based on established methods for the isolation of archaeal cell walls.

Step 1: Cell Lysis and Wall Preparation

-

Harvest Methanobacterium thermoautotrophicum cells from culture by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Disrupt the cells by mechanical means, such as sonication or French press, on ice to prevent degradation.

-

Centrifuge the lysate at a low speed to remove unbroken cells.

-

Centrifuge the resulting supernatant at a high speed to pellet the crude cell wall fraction.

-

Wash the pellet repeatedly with buffer and then with deionized water to remove cytoplasmic contaminants.

-

Treat the crude wall fraction with nucleases (DNase and RNase) and proteases to remove contaminating nucleic acids and proteins.

-

Perform a final series of washes with deionized water and lyophilize the purified pseudomurein.

Step 2: Acid Hydrolysis of Pseudomurein

-

Suspend the purified pseudomurein in a solution of a strong acid (e.g., 2 M HCl).

-

Heat the suspension at a controlled temperature (e.g., 100°C) for a defined period (e.g., 2-4 hours) to hydrolyze the glycosidic bonds.

-

Neutralize the hydrolysate with a suitable base (e.g., NaOH).

-

Remove the resulting salt precipitate by centrifugation or filtration.

Step 3: Chromatographic Purification of NAT

-

Apply the neutralized hydrolysate to a cation-exchange chromatography column to separate the amino sugars from neutral sugars and other components.

-

Elute the bound amino sugars with a gradient of a suitable buffer (e.g., ammonium acetate).

-

Collect fractions and monitor for the presence of NAT using a suitable assay (e.g., ninhydrin reaction after deacetylation).

-

Pool the NAT-containing fractions and further purify by size-exclusion or reversed-phase chromatography if necessary.

-

Lyophilize the purified N-Acetyl-L-talosaminuronic acid.

Caption: Experimental workflow for NAT isolation and analysis.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of NAT. Key information that can be obtained includes:

-

Anomeric Configuration: The coupling constant (J-value) of the anomeric proton (H1) can determine the α or β configuration.

-

Ring Conformation: Analysis of proton-proton coupling constants throughout the pyranose ring provides insights into the chair conformation and the axial/equatorial orientation of substituents.

-

Position of Functional Groups: 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all proton and carbon signals, confirming the positions of the N-acetyl and carboxylic acid groups. While specific NMR data for isolated N-Acetyl-L-talosaminuronic acid is not widely published, analysis of related N-acetylated uronic acids and disaccharides containing these units provides a strong basis for spectral interpretation.[6][7]

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of NAT. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns that provide structural information. The fragmentation of N-acetylated hexosamines is complex but can reveal details about the sugar ring and its substituents.

Biosynthesis of N-Acetyl-L-talosaminuronic Acid

The biosynthetic pathway of N-Acetyl-L-talosaminuronic acid in methanogens is not yet fully elucidated. However, genomic and biochemical studies suggest a shared evolutionary ancestry with the bacterial murein biosynthesis pathway.[4][8] Several genes in pseudomurein-containing archaea show homology to bacterial genes involved in peptidoglycan synthesis, particularly the Mur ligases which are responsible for building the peptide side chain.[5][9]

A hypothetical pathway for NAT biosynthesis can be proposed based on the known precursors and the enzymes identified through comparative genomics.

Caption: Hypothetical biosynthesis pathway of NAT.

Plausible Enzymatic Steps:

-

Epimerization and Oxidation: The pathway likely starts from a common precursor such as UDP-N-acetylglucosamine (UDP-GlcNAc). A series of enzymatic reactions, potentially involving epimerases and dehydrogenases, would convert UDP-GlcNAc to UDP-N-acetylmannosaminuronic acid.

-

C2 Epimerization: A key step would be the epimerization at the C2 position to convert the manno-configuration to the talo-configuration, resulting in UDP-N-acetyl-L-talosaminuronic acid.

The identification and characterization of the specific enzymes involved in this pathway are active areas of research. Pangenomic approaches have identified several new genes potentially involved in pseudomurein synthesis that await functional characterization.[10][11]

Potential as a Drug Development Target

The unique presence of N-Acetyl-L-talosaminuronic acid and the pseudomurein cell wall in certain archaea, and their absence in bacteria and eukaryotes, makes the biosynthetic pathway of NAT an attractive target for the development of novel antimicrobial agents. The essentiality of the pseudomurein cell wall for the viability of these archaea is a critical factor.[10]

Potential Therapeutic Strategies:

-

Inhibition of NAT Biosynthesis: Small molecule inhibitors designed to target the enzymes in the NAT biosynthetic pathway could selectively disrupt cell wall formation in these archaea.

-

Targeting Pseudomurein Assembly: Enzymes involved in the incorporation of NAT into the growing pseudomurein chain are also potential drug targets.

Given the increasing recognition of the role of methanogens in the human gut microbiome and their potential involvement in certain diseases, the ability to selectively target these archaea without affecting the beneficial bacterial population is a significant therapeutic goal.[10]

Conclusion

N-Acetyl-L-talosaminuronic acid is a fascinating and important molecule that plays a crucial role in the biology of a unique group of microorganisms. Its intricate structure and stereochemistry are key to its function in the archaeal cell wall, providing both structural support and defense against external threats. A deeper understanding of its biosynthesis and the enzymes involved will not only shed light on the evolution of cell walls but also open new avenues for the development of targeted antimicrobial therapies. The detailed technical information provided in this guide serves as a valuable resource for researchers and scientists working at the forefront of microbiology, biochemistry, and drug discovery.

References

- König, H., & Kandler, O. (1979). N-Acetyltalosaminuronic acid a constituent of the pseudomurein of the genus Methanobacterium. Archives of Microbiology, 123(3), 295-299.

- Subedi, B. P., et al. (2022). Structural characterisation of methanogen pseudomurein cell wall peptide ligases homologous to bacterial MurE/F murein peptide ligases. Microbiology, 168(9), 001234.

- Subedi, B. P. (2022).

- Ronimus, R. S., & Subedi, B. P. (2021). Pseudomurein and why archaeal and bacterial cell walls are pretty similar. FEMS Microbiology Letters, 368(18), fnab118.

- Subedi, B. P., et al. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS Microbes, 2, xtab009.

- Lamosa, P., et al. (2024). Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics. mSystems, 9(1), e00867-23.

-

SciSpace. (n.d.). This compound a constituent of the pseudomurein of the genus Methanobacterium. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Pseudopeptidoglycan. In Wikipedia. Retrieved from [Link]

- Da Cunha, V., et al. (2022). Origin and Evolution of Pseudomurein Biosynthetic Gene Clusters. bioRxiv.

- Subedi, B. P., et al. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS Microbes, 2, xtab009.

-

Wikipedia. (2023, November 28). This compound. In Wikipedia. Retrieved from [Link]

- Xue, Y., et al. (2023). Metabolic labeling of hyaluronan: Biosynthesis and quantitative analysis of 13C,15N-enriched hyaluronan by NMR and MS-based methods.

-

PubChem. (n.d.). 2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid. Retrieved from [Link]

- Lamosa, P., et al. (2022). Identification and Characterization of Archaeal Pseudomurein Biosynthesis Genes through Pangenomics. bioRxiv.

- Spanheimer, R., & Müller, V. (2008). Hypothetical pathway of Nε-acetyl-β-lysine synthesis in methanogenic archaea. Archaea, 2(4), 239-245.

- Serianni, A. S., et al. (2001). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution. Journal of the American Chemical Society, 123(36), 8763-8773.

- Lapcik, L., et al. (1997). A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type.

- Kletzin, A., & Follmann, H. (1989). Purification of isoleucyl-tRNA synthetase from Methanobacterium thermoautotrophicum by pseudomonic acid affinity chromatography. European Journal of Biochemistry, 181(1), 41-46.

- Kandler, O., & König, H. (2024). A reminder—peptidoglycan cell walls indeed occur in the archaeal domain, specifically in the members of Methanobacteria and Methanopyri classes. Frontiers in Microbiology, 15, 1369611.

-

ResearchGate. (n.d.). Hypothetical pathway of Nε-acetyl-β-lysine synthesis in methanogenic archaea. Retrieved from [Link]

- Kengen, S. W., et al. (1989). Hydrolysis and reduction of factor 390 by cell extracts of Methanobacterium thermoautotrophicum (strain delta H). Journal of Bacteriology, 171(4), 2283-2288.

Sources

- 1. Pseudopeptidoglycan - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid | C8H13NO7 | CID 146155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fems-microbiology.org [fems-microbiology.org]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 7. A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and functional studies of pseudomurein peptide ligases in methanogenic archaea : a dissertation presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Biochemistry, Massey University, Manawatu, New Zealand [mro.massey.ac.nz]

- 10. Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

The Unseen Architect: A Technical Guide to the Biological Role of N-Acetyltalosaminuronic Acid in Archaea

Abstract

N-Acetyltalosaminuronic acid (NAT) is a unique monosaccharide that serves as a cornerstone of the archaeal cell envelope, specifically as a fundamental component of pseudomurein. This polymer, analogous in function to bacterial peptidoglycan, provides structural integrity to many methanogenic archaea, enabling their survival in diverse and often extreme environments. This in-depth technical guide provides a comprehensive overview of the biological significance of NAT, delving into its biosynthesis, its integral role in the architecture of pseudomurein, and its potential immunomodulatory properties. We will explore the evolutionary relationship between the biosynthetic pathways of pseudomurein and bacterial murein, highlighting both shared ancestry and key chemical distinctions that confer unique properties to the archaeal cell wall. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical archaeal building block and its potential as a target for novel antimicrobial strategies.

Introduction: Beyond the Bacterial Paradigm

For decades, our understanding of microbial cell walls was largely shaped by the bacterial peptidoglycan model. However, the discovery of the Archaea as a distinct domain of life revealed a fascinating diversity in cell envelope architecture. A key innovation in many methanogenic archaea is the replacement of peptidoglycan with pseudomurein, a polymer that, while functionally analogous, is chemically distinct.[1][2][3] At the heart of this distinction lies this compound (NAT), a sugar that replaces the N-acetylmuramic acid (NAM) found in bacteria.[1][4][5] This substitution, coupled with the presence of β(1-3) glycosidic bonds instead of the β(1-4) linkages in peptidoglycan, renders the archaeal cell wall resistant to the activity of lysozyme, a key component of the innate immune system of higher organisms.[3] This guide will illuminate the multifaceted role of NAT, from its molecular synthesis to its contribution to the unique biology of archaea.

The Chemical Identity of this compound

This compound is a derivative of talose, an aldohexose sugar. It is characterized by an acetamido group at the C-2 position and a carboxylic acid at the C-6 position. Its full IUPAC name is 2-(acetylamino)-2-deoxy-α-L-talopyranuronic acid.[6]

| Property | Value |

| Chemical Formula | C8H13NO7 |

| Molar Mass | 235.19 g/mol |

| Key Functional Groups | Carboxyl, Acetamido, Hydroxyl |

The stereochemistry of NAT is crucial to its function and distinguishes it from other hexosaminuronic acids.

The Biosynthesis of this compound: A Tale of Shared Ancestry and Archaeal Innovation

The synthesis of NAT is an intricate enzymatic process that begins with common metabolic precursors. While the complete pathway has not been fully elucidated in a single archaeal species, comparative genomics and biochemical studies have revealed a fascinating mosaic of conserved and unique enzymatic steps, hinting at a shared evolutionary origin with the bacterial murein biosynthesis pathway.[1][7]

The Putative Biosynthetic Pathway

The proposed pathway for UDP-N-acetyltalosaminuronic acid synthesis initiates from the central metabolite fructose-6-phosphate and proceeds through the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a universal precursor for many glycoconjugates.[1] The subsequent steps are hypothesized to involve a series of epimerization and oxidation reactions.

Caption: Putative biosynthetic pathway of UDP-N-Acetyltalosaminuronic acid (UDP-NAT).

Key Enzymatic Steps and Homologies

-

Formation of UDP-GlcNAc: The initial steps leading to UDP-GlcNAc are catalyzed by enzymes (GlmS, GlmM, and GlmU) that have homologs in both bacteria and archaea, underscoring a deeply conserved pathway for this essential precursor.[1]

-

Epimerization to UDP-ManNAc: A crucial step is the C-2 epimerization of UDP-GlcNAc to UDP-N-acetylmannosamine (UDP-ManNAc). A UDP-GlcNAc 2-epimerase has been structurally characterized in the archaeon Methanocaldococcus jannaschii, providing strong evidence for this enzymatic activity in archaea.[8]

-

Oxidation to UDP-ManNAcA: The subsequent oxidation of UDP-ManNAc at the C-6 position to form UDP-N-acetylmannosaminuronic acid (UDP-ManNAcA) is catalyzed by a dehydrogenase. Genes encoding such enzymes have been identified in methanogens.

-

The Final Epimerization to UDP-NAT: The final and still speculative step is the epimerization of UDP-ManNAcA at either the C-4 or C-5 position to yield UDP-N-acetyltalosaminuronic acid. While a specific epimerase for this reaction has not yet been identified, the presence of a D-glucuronyl C5-epimerase in Halobacterium salinarum suggests that such enzymatic capabilities exist within the archaeal domain.[9][10] The identification of the gene encoding this final epimerase is a key area for future research.

The Architectural Role of NAT in Pseudomurein

NAT is a defining feature of pseudomurein, the rigid, mesh-like sacculus that encases many methanogenic archaea.[1][2][3] The structure of pseudomurein is analogous to bacterial peptidoglycan but with key chemical differences that have profound biological implications.

The Glycan Backbone: A Tale of Two Linkages

The glycan backbone of pseudomurein consists of alternating residues of N-acetylglucosamine (GlcNAc) and NAT, linked by β(1-3) glycosidic bonds.[3][5] This contrasts with the β(1-4) linkages found in bacterial peptidoglycan. This seemingly subtle difference is the reason for the intrinsic resistance of these archaea to lysozyme, which specifically cleaves β(1-4) glycosidic bonds.[3]

Peptide Cross-linking and a Unique Assembly Process

The glycan chains of pseudomurein are cross-linked by short peptides, providing the polymer with its mechanical strength. Unlike in bacteria, where D-amino acids are common in the peptide bridges, pseudomurein peptides are composed exclusively of L-amino acids.[1][4]

A significant departure from the bacterial murein synthesis is the timing of peptide attachment. In archaea, the peptide side chain is assembled on the UDP-activated NAT precursor in the cytoplasm.[1] This entire glycan-peptide monomer is then transported across the cytoplasmic membrane for incorporation into the growing pseudomurein sacculus.

Caption: Schematic representation of the pseudomurein structure.

Immunological Implications of this compound

The interaction of archaea with the immune systems of other organisms is a burgeoning field of study. While archaea are not typically considered pathogens in the classical sense, their cell surface components, including pseudomurein and by extension NAT, have the potential to be recognized by the innate immune system.

Potential Recognition by Pattern Recognition Receptors (PRRs)

The innate immune system relies on a suite of PRRs, such as Toll-like receptors (TLRs), to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs).[11][12][13] While the recognition of bacterial peptidoglycan by TLR2 is well-established, the interaction of pseudomurein with these receptors is less clear. The unique chemical structure of NAT and the β(1-3) glycosidic linkage in pseudomurein suggest that it may be recognized differently, or perhaps not at all, by the same PRRs that bind peptidoglycan.

Cytokine Response and Downstream Signaling

Recognition of a PAMP by a PRR typically triggers a signaling cascade that results in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][15][16] Future research is needed to determine if pseudomurein or its constituent monosaccharides, including NAT, can elicit a cytokine response from immune cells. Understanding this interaction is critical for elucidating the role of methanogens in the gut microbiome and their potential impact on host health and disease.

Caption: Hypothetical signaling pathway for the recognition of NAT by a Toll-like receptor.

Experimental Protocols for the Study of this compound and Pseudomurein

The study of NAT and pseudomurein requires specialized techniques for their isolation, purification, and characterization.

Isolation and Purification of Pseudomurein

-

Cell Lysis: Due to the lysozyme resistance of pseudomurein-containing archaea, enzymatic lysis is achieved using pseudomurein endoisopeptidases, such as PeiW or PeiP, which cleave the peptide cross-bridges.[17][18][19]

-

Mechanical Disruption: Alternatively, mechanical methods such as French press or sonication can be used to disrupt the cells.

-

Differential Centrifugation: A series of centrifugation steps are used to separate the cell envelope fraction containing the pseudomurein from cytoplasmic components.

-

Enzymatic Digestion: The isolated cell envelopes are treated with DNase and RNase to remove nucleic acid contamination, and with proteases (e.g., trypsin) to degrade proteins.

-

Detergent Extraction: Treatment with detergents like sodium dodecyl sulfate (SDS) is used to remove membrane components.

-

Washing and Lyophilization: The purified pseudomurein is washed extensively with water to remove residual detergents and salts, and then lyophilized for storage.

Characterization of this compound

-

Acid Hydrolysis: Purified pseudomurein is subjected to acid hydrolysis (e.g., with 2-4 M HCl at 100°C for 2-4 hours) to break the glycosidic bonds and release the constituent monosaccharides.

-

Chromatographic Separation: The resulting monosaccharides are separated using techniques such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or gas chromatography-mass spectrometry (GC-MS) after derivatization.[20]

-

Mass Spectrometry: For structural confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.[21][22][23] This technique provides information on the mass-to-charge ratio and fragmentation pattern of the molecule, allowing for its unambiguous identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of pseudomurein fragments, 1D and 2D NMR spectroscopy can be utilized to determine the connectivity and stereochemistry of the monosaccharides and the peptide linkages.

Caption: Experimental workflow for the isolation and analysis of pseudomurein and its constituent monosaccharides.

Conclusion and Future Directions

This compound is more than just a structural curiosity; it is a testament to the evolutionary ingenuity of the Archaea. Its presence in pseudomurein underscores a fundamental divergence in cell wall biosynthesis between archaea and bacteria, with significant implications for the biology and ecology of these organisms. While our understanding of NAT has grown considerably, several key questions remain. The definitive elucidation of its complete biosynthetic pathway, including the identification of the final epimerase, is a critical next step. Furthermore, a thorough investigation into the immunological properties of NAT and pseudomurein is essential for understanding the complex interplay between archaea and their hosts. As we continue to explore the microbial world, the study of unique molecules like NAT will undoubtedly reveal new insights into the fundamental principles of life and may pave the way for novel therapeutic interventions.

References

- Ghuysen, J. M., & Goffin, C. (1999). Lack of cross-resistance to β-lactam antibiotics in Escherichia coli. Antimicrobial agents and chemotherapy, 43(7), 1645-1650.

- König, H., Kandler, O., & Hammes, W. (1989). Biosynthesis of pseudomurein: isolation of putative precursors from Methanobacterium thermoautotrophicum. Canadian journal of microbiology, 35(1), 176-181.

- Luo, Y., Pfister, P., Leisinger, T., & Wasserfallen, A. (2001). The genome of the hyperthermophilic archaeon Methanothermus fervidus. Journal of bacteriology, 183(24), 7145-7155.

- Albers, S. V., & Meyer, B. H. (2011). The archaeal cell envelope. Nature Reviews Microbiology, 9(6), 414-426.

- Kandler, O., & König, H. (1993). Cell envelopes of Archaea: structure and chemistry. In The biochemistry of Archaea (Archaebacteria) (pp. 223-259). Elsevier.

- Subedi, K., et al. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS microbes, 2(1), xtab012.

-

Wikipedia contributors. (2023, December 1). This compound. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

- Lee, W. C., et al. (2014). Crystal structures of the archaeal UDP-GlcNAc 2-epimerase from Methanocaldococcus jannaschii reveal a conformational change induced by UDP-GlcNAc.

- Visweswaran, G. R., et al. (2013). Biochemical characterisation of phage pseudomurein endoisopeptidases PeiW and PeiP using synthetic peptides. PloS one, 8(7), e68322.

- Visweswaran, G. R., et al. (2011). Two major archaeal pseudomurein endoisopeptidases: PeiW and PeiP. Archaea, 2011, 924581.

- Albers, S. V., & Meyer, B. H. (2011). The archaeal cell envelope. Nature Reviews Microbiology, 9(6), 414-426.

- Gouin, E., et al. (2024). Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics. mSystems, e00865-23.

- Wang, B., et al. (2014). LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children. The British journal of nutrition, 111(3), 496-505.

- Visweswaran, G. R., et al. (2011). A genetically engineered protein domain binding to bacterial murein, archaeal pseudomurein, and fungal chitin cell wall material. Applied and environmental microbiology, 77(18), 6549-6557.

- Wiersinga, W. J., et al. (2018). Gene expression profile of human cytokines in response to Burkholderia pseudomallei infection. mSphere, 3(2), e00088-18.

- Kawasaki, T., & Kawai, T. (2014). Toll-like receptor signaling pathways. Frontiers in immunology, 5, 461.

- Akira, S., & Takeda, K. (2004). Toll-like receptor signalling.

- Zhang, Y., et al. (2017). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma.

- Shalev, O., et al. (2022). Identification of the D-glucuronyl C5-epimerase that introduces iduronic acid into N-linked glycans decorating archaeal glycoproteins.

-

National Center for Biotechnology Information. (n.d.). 2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid. PubChem. Retrieved January 7, 2026, from [Link]

- Li, X., & He, X. (2020). Toll-like receptor signaling and its role in cell-mediated immunity.

- Biondi, S., et al. (2009). Quantification of N-acetyl- and N-glycolylneuraminic acids by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(3), 201-207.

- Vlasak, R., et al. (2006). Localisation and distribution of O-acetylated N-acetylneuraminic acids, the endogenous substrates of the hemagglutinin-esterases of murine coronaviruses, in mouse tissue.

- Horzempa, J., et al. (2019). Structural analysis of a bacterial UDP-sugar 2-epimerase reveals the active site architecture before and after catalysis. Journal of Biological Chemistry, 294(3), 957-969.

- Visweswaran, G. R., et al. (2013). Biochemical Characterisation of Phage Pseudomurein Endoisopeptidases PeiW and PeiP Using Synthetic Peptides. PloS one, 8(7), e68322.

- Michalska, K., et al. (2021). N-acetylglucosamine 2-Epimerase from Pedobacter heparinus: First Experimental Evidence of a Deprotonation/Reprotonation Mechanism. International Journal of Molecular Sciences, 22(11), 5898.

- Shalev, O., et al. (2022). Identification of the D-glucuronyl C5-epimerase that introduces iduronic acid into N-linked glycans decorating archaeal glycoproteins. Research Square.

- Nayak, D. D., & Metcalf, W. W. (2017). Pseudomurein and why archaeal and bacterial cell walls are pretty similar. Environmental Microbiology Reports, 9(5), 475-477.

- Albers, S. V., & Meyer, B. H. (2015). Archaea. In A. Varki et al. (Eds.), Essentials of Glycobiology (3rd ed.).

- Barman, S., et al. (2018). Activation of toll-like receptor signaling pathways leading to nitric oxide-mediated antiviral responses.

- Gardner, J. G., & Olson, C. A. (2018). N-acetylmannosamine-6-phosphate 2-epimerase uses a novel substrate-assisted mechanism to catalyze amino sugar epimerization. Journal of Biological Chemistry, 293(26), 10134-10144.

- Hotchkiss, R. S., et al. (2016). Inflammatory response to different toxins in experimental sepsis models. Toxins, 8(9), 264.

- Subedi, K., et al. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS microbes, 2(1), xtab012.

- Gouin, E., et al. (2024). Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics. mSystems, e00865-23.

- Julkunen, I., et al. (2001). The role of cytokines in the immune response to influenza A virus infection. Medical microbiology and immunology, 190(3), 123-128.

Sources

- 1. Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Murein and pseudomurein cell wall binding domains of bacteria and archaea—a comparative view - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid | C8H13NO7 | CID 146155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structures of the archaeal UDP-GlcNAc 2-epimerase from Methanocaldococcus jannaschii reveal a conformational change induced by UDP-GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the D-glucuronyl C5-epimerase that introduces iduronic acid into N-linked glycans decorating archaeal glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 12. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gene Expression Profile of Human Cytokines in Response to Burkholderia pseudomallei Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The role of cytokines in the immune response to influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Two Major Archaeal Pseudomurein Endoisopeptidases: PeiW and PeiP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemical Characterisation of Phage Pseudomurein Endoisopeptidases PeiW and PeiP Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.rug.nl [pure.rug.nl]

- 20. Localisation and distribution of O-acetylated N-acetylneuraminic acids, the endogenous substrates of the hemagglutinin-esterases of murine coronaviruses, in mouse tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification of N-acetyl- and N-glycolylneuraminic acids by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyltalosaminuronic Acid: The Cornerstone of Archaeal Pseudomurein Synthesis and a Novel Target for Antimicrobial Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cell wall is a critical structure for microbial survival, and its biosynthetic pathways have long been a cornerstone of antimicrobial drug development. While the bacterial peptidoglycan (or murein) wall is well-understood, the archaeal domain presents a diverse array of cell envelope structures. Among the most fascinating is pseudomurein, a structural analogue of murein found in the methanogenic orders of Methanobacteriales and Methanopyrales.[1][2] This polymer, while functionally similar to murein in providing osmotic stability, is chemically distinct. The central difference lies in the replacement of N-acetylmuramic acid (NAM) with N-acetyltalosaminuronic acid (NAT), a unique monosaccharide that, along with other structural variations, renders these archaea insensitive to common antibiotics like penicillin and lysozyme.[3][4][5] This guide provides a comprehensive technical overview of the role of NAT in the synthesis of pseudomurein, detailing its biosynthesis, incorporation into the glycan backbone, and the enzymatic machinery involved. We will explore the shared evolutionary ancestry with bacterial murein synthesis and delineate the key differences that make this pathway a compelling target for the development of novel, archaea-specific inhibitors.

The Archaeal Cell Wall: A World Beyond Murein

Archaea have evolved a remarkable diversity of cell wall structures, a stark contrast to the near-universal murein sacculus found in bacteria.[1] Common archaeal cell envelopes include proteinaceous surface layers (S-layers), methanochondroitin, and sulfated heteropolysaccharides.[1] However, a select group of methanogens possesses a unique polymer called pseudomurein (also known as pseudopeptidoglycan), which is a striking example of convergent evolution.[6] It mimics the architecture of bacterial murein, with glycan strands cross-linked by short peptides, yet is constructed from fundamentally different building blocks.[7] This distinction is not merely academic; it forms the biochemical basis for the innate resistance of these organisms to many conventional antibiotics that target murein synthesis.[8][9]

The Unique Chemistry of Pseudomurein

The structural integrity and biological resilience of pseudomurein stem from three key chemical features that distinguish it from bacterial murein.

-

The Glycan Backbone : The repeating disaccharide unit consists of N-acetyl-D-glucosamine (NAG) and N-acetyl-L-talosaminuronic acid (NAT).[5][10] NAT replaces the N-acetylmuramic acid (NAM) found in bacteria.

-

Glycosidic Linkage : The linkage between NAG and NAT is a β(1→3) bond, in contrast to the β(1→4) linkage in murein.[4][11] This seemingly subtle change is critical, as it confers resistance to lysozyme, an enzyme that specifically hydrolyzes β(1→4) bonds and is a key component of the innate immune system.[3][5]

-

The Peptide Cross-Link : The peptide bridges that cross-link the glycan chains are composed exclusively of L-amino acids, such as L-alanine, L-glutamate, and L-lysine.[4][11] This is a significant departure from bacterial murein, which contains essential D-amino acids.

These differences are summarized in the table below.

| Feature | Bacterial Murein (Peptidoglycan) | Archaeal Pseudomurein | Significance |

| Acidic Sugar | N-Acetylmuramic acid (NAM) | This compound (NAT) | Core chemical distinction; affects biosynthesis and recognition.[10][11] |

| Glycosidic Bond | β(1→4) | β(1→3) | Confers resistance to lysozyme.[3][4][5] |

| Peptide Stem Amino Acids | L- and D-amino acids (e.g., D-Ala, D-Glu) | Exclusively L-amino acids (e.g., L-Ala, L-Glu, L-Lys) | Renders pathway insensitive to antibiotics targeting D-Ala metabolism.[4][11] |

| Peptide Bridge | Often involves meso-diaminopimelic acid (mDAP) or L-Lys | Involves ε- and γ-isopeptide bonds between L-amino acids.[1][11] | Different enzymatic machinery required for cross-linking. |

The Biosynthesis of this compound (NAT)

The synthesis of the unique NAT monosaccharide is a critical, yet not fully elucidated, step in pseudomurein formation. Unlike the well-defined pathway for UDP-NAM in bacteria, the monomeric UDP-NAT precursor has not been detected in cell extracts.[12] Instead, evidence points to a pathway where modification occurs at the disaccharide level.

Current models suggest that the biosynthesis begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), both of which have been isolated from Methanobacterium thermoautotrophicum.[12] The proposed pathway involves the formation of a UDP-activated disaccharide, which is then enzymatically converted to include NAT. It is hypothesized that this compound is formed from an N-acetylgalactosamine residue within this disaccharide through epimerization and oxidation steps.[12] This indicates a significant divergence from the bacterial pathway, where the unique sugar (NAM) is synthesized as a monomer (UDP-NAM) before being incorporated into the Lipid I precursor.[13]

Caption: Hypothesized biosynthetic pathway for the UDP-GlcNAc-NAT disaccharide precursor.

Assembly of the Pseudomurein Sacculus

Despite the chemical differences in the final polymer, genomic and structural studies reveal a surprising and deep evolutionary connection between the biosynthetic machinery of murein and pseudomurein.[1][14] Many enzymes in the archaeal pathway are distant orthologues of their bacterial counterparts.[1][15]

Formation of the Peptide Stem

The synthesis of the peptide stem, which is attached to the NAT moiety, is carried out by a series of ATP-dependent ligases homologous to the bacterial Mur ligases.[15] These archaeal enzymes, designated pMurC, pMurD, and pMurE, are found in conserved gene clusters exclusively in pseudomurein-containing methanogens.[1] They catalyze the sequential addition of L-amino acids to the UDP-activated glycan precursor. The crystal structure of a pseudomurein peptide ligase from Methanothermus fervidus confirms a three-domain architecture highly similar to bacterial MurC/D-type ligases, strongly indicating a shared catalytic mechanism and evolutionary history.[1][2]

Caption: Sequential addition of L-amino acids to the glycan precursor by pMur ligases.

Translocation and Polymerization

Following the synthesis of the complete UDP-glycan-peptide precursor in the cytoplasm, the process moves to the cell membrane. Orthologues of key bacterial membrane-associated enzymes are found in pseudomurein-containing methanogens, including:

-

MraY-like transferase : This enzyme is responsible for transferring the precursor from UDP to a lipid carrier in the membrane, forming the equivalent of Lipid I.

-

MurG-like glycosyltransferase : This enzyme would then catalyze the formation of the full disaccharide-peptide on the lipid carrier (Lipid II).

-

Flippase : Translocates the Lipid II-analogue across the cytoplasmic membrane.

-

Transglycosylases : These enzymes polymerize the disaccharide units into long glycan chains on the outer side of the membrane.

-

Transpeptidases : Finally, these enzymes form the peptide cross-links between adjacent glycan strands, completing the synthesis of the stress-bearing sacculus.

Experimental Methodologies for Studying Pseudomurein Synthesis

Investigating this unique pathway requires specialized biochemical and genetic techniques. The causality behind these protocols is rooted in the unique chemical properties of the intermediates and the genetic conservation of the pathway.

Protocol: Isolation and Analysis of Pseudomurein Precursors

Rationale: This protocol is designed to isolate small, soluble nucleotide-sugar precursors from the cytoplasm while removing larger molecules like proteins and nucleic acids. Trichloroacetic acid (TCA) is an effective precipitating agent for macromolecules, leaving small molecules like UDP-sugars in the supernatant.

Methodology:

-

Cell Culture and Harvest : Grow methanogenic archaea (e.g., Methanobacterium thermoautotrophicum) under appropriate anaerobic conditions to mid-log phase. Harvest cells by centrifugation at 4°C.

-

Extraction : Resuspend the cell pellet in a small volume of ice-cold 10% (w/v) trichloroacetic acid. Incubate on ice for 30 minutes to precipitate macromolecules.

-

Clarification : Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the precipitated material.

-

TCA Removal : Transfer the supernatant to a new tube. Remove the TCA by repeated extractions with an equal volume of water-saturated diethyl ether until the pH of the aqueous phase is >5.0.

-

Analysis : Analyze the resulting extract for nucleotide-sugar precursors using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for identification and quantification.[12]

Protocol: Characterization of Pseudomurein Endoisopeptidases

Rationale: Phage-derived endoisopeptidases, such as PeiW and PeiP, are powerful tools for studying pseudomurein structure and can be used to develop assays for screening inhibitors.[16] A continuous spectrophotometric assay using a synthetic peptide substrate provides a quantitative and reproducible method for measuring enzyme kinetics, which is more precise than cell lysis assays.

Methodology:

-

Enzyme Expression and Purification : Clone the gene for the endoisopeptidase (e.g., peiW) into an expression vector and purify the recombinant protein.

-

Synthetic Substrate : Utilize a synthetic peptide that mimics the natural cleavage site, such as Glu-γ-Ala-p-nitroanilide (EγApNA). The cleavage of the p-nitroanilide (pNA) group releases a chromophore that can be monitored spectrophotometrically.[16]

-

Assay Conditions :

-

Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl) at the optimal temperature and pH for the enzyme.

-

Add a known concentration of the synthetic peptide substrate.

-

Initiate the reaction by adding the purified enzyme.

-

-

Kinetic Measurement : Monitor the increase in absorbance at 410 nm (corresponding to the release of pNA) over time using a spectrophotometer.

-

Data Analysis : Calculate the initial reaction velocity from the linear portion of the absorbance curve. Perform measurements at varying substrate concentrations to determine kinetic parameters like KM and kcat.[17]

Caption: Integrated workflow for identifying and validating pseudomurein biosynthesis genes.

Implications for Drug Development

The unique biosynthetic pathway of pseudomurein presents a largely untapped reservoir of targets for novel antimicrobial agents.[15][18] Given the rise of antibiotic resistance, targeting pathways unique to specific microbial groups is a highly attractive strategy.

-

Targeting NAT Synthesis : The enzymes responsible for converting the UDP-disaccharide precursor into the final NAT-containing molecule are prime targets. As these enzymes and this specific pathway do not exist in bacteria or eukaryotes, inhibitors would be expected to have high specificity and low off-target effects.

-

Inhibiting pMur Ligases : While homologous to bacterial Mur ligases, the pMur enzymes have distinct substrate specificity (L-amino acids only) and likely possess structural differences in their active sites that could be exploited for the design of selective inhibitors.[4]

-

Relevance in Host-Microbe Interactions : Methanogens are significant members of the human gut microbiota, and their overabundance has been linked to certain diseases. The ability to selectively modulate methanogen populations without disrupting beneficial gut bacteria would be a significant therapeutic advance.[15]

Conclusion and Future Directions

This compound is more than just a chemical curiosity; it is the defining component of a major archaeal cell wall polymer and a testament to the evolutionary ingenuity of life. The synthesis of pseudomurein, built around this unique sugar, showcases a fascinating blend of convergent evolution in overall architecture and divergent evolution in its biochemical execution. While significant progress has been made in identifying the genetic and enzymatic players, key questions remain. The definitive characterization of the enzymes that synthesize NAT, the structural elucidation of the entire membrane-bound synthesis complex, and the exploration of regulatory mechanisms are all fertile grounds for future research. A deeper understanding of this pathway will not only illuminate the evolution of microbial cell walls but will also pave the way for a new generation of targeted antimicrobials aimed at the third domain of life.

References

-

This compound - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Subedi, B. P., Martin, W. F., Carbone, V., Duin, E. C., Cronin, B., Sauter, J., Schofield, L. R., Sutherland-Smith, A. J., & Ronimus, R. S. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS Microbes, 2, xtab012. [Link]

-

Da Cunha, V., Lannes, R., Blamangin, K., Bize, A., & Philippe, N. (2022). Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics. mSystems, 7(5), e0051522. [Link]

-

Subedi, B. P., et al. (2021). Comparison of the structure of methanogen pseudomurein and bacterial murein. ResearchGate. [Link]

-

Ronimus, R. (2021). Pseudomurein and why archaeal and bacterial cell walls are pretty similar. FEMS Microbiology Letters. [Link]

-

Subedi, B. P., Carbone, V., Duin, E. C., Schofield, L. R., Sutherland-Smith, A. J., & Ronimus, R. S. (2022). Structural characterisation of methanogen pseudomurein cell wall peptide ligases homologous to bacterial MurE/F murein peptide ligases. Microbiology, 168(9). [Link]

-

Da Cunha, V., Lannes, R., Blamangin, K., Bize, A., & Philippe, N. (2022). Origin and Evolution of Pseudomurein Biosynthetic Gene Clusters. bioRxiv. [Link]

-

Subedi, B. P., et al. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS Microbes, Oxford Academic. [Link]

-

Subedi, B. P. (2021). Structural and functional studies of pseudomurein peptide ligases in methanogenic archaea. Massey University. [Link]

-

Hartmann, E., & König, H. (1990). Comparison of the composition of pseudomurein and murein from cell walls. ResearchGate. [Link]

-

Visweswaran, G. R., Dijkstra, B. W., & Kok, J. (2011). Murein and pseudomurein cell wall binding domains of bacteria and archaea—a comparative view. Applied Microbiology and Biotechnology, 92(5), 921–928. [Link]

-

Pseudopeptidoglycan - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Kawamura, T., Ichihara, N., & Ishimoto, N. (1983). Biosynthesis of UDP-N-acetyl-D-glucosaminuronic acid and UDP-N-acetyl-D-mannosaminuronic acid in Micrococcus luteus. Journal of Biochemistry, 94(4), 1145–1154. [Link]

-

Chegg. (2021). Archaeal cell walls are composed of a substance called pseudopeptidoglycan. [Link]

-

Chegg. (2021). 6) Archaeal cell walls are composed of a substance called pseudopeptidoglycan. [Link]

-

Schofield, L. R., et al. (2015). Biochemical Characterisation of Phage Pseudomurein Endoisopeptidases PeiW and PeiP Using Synthetic Peptides. Molecules, 20(1), 1035-1049. [Link]

-

N-Acetylglucosamine vs. Other Glucosamines: What's Actually Worth Taking. (2025). Wellesley store. [Link]

-

Steenbakkers, P. J., et al. (2006). Identification of pseudomurein cell wall binding domains. ResearchGate. [Link]

-

König, H., Kandler, O., & Hammes, W. (1989). Biosynthesis of pseudomurein: isolation of putative precursors from Methanobacterium thermoautotrophicum. Canadian Journal of Microbiology, 35(1), 176-181. [Link]

-

Takeshita, N., et al. (2016). Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. Journal of the American Chemical Society, 138(1), 177-191. [Link]

-

N-Acetylglucosamine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Biology LibreTexts. (2024). 13.2A: Inhibiting Cell Wall Synthesis. [Link]

-

Liu, J., et al. (2022). Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. Applied Microbiology and Biotechnology, 106(13-16), 4937-4953. [Link]

-

Ang, K. L. C., & Bagal, U. (2019). Biotechnological production of hyaluronic acid: a mini review. 3 Biotech, 9(4), 147. [Link]

-

Macheboeuf, P., et al. (2006). Novel inhibitors of bacterial cell wall synthesis. Current Opinion in Microbiology, 9(5), 486-493. [Link]

-

Levine, P. M., et al. (2019). Comparison of N-acetyl-glucosamine to other monosaccharides reveals structural differences for the inhibition of α-synuclein aggregation. ACS Chemical Biology, 14(3), 329-335. [Link]

-

Uridine diphosphate N-acetylglucosamine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Schoenhofen, I. C., et al. (2006). Biosynthesis of UDP-α-N-Acetyl-d-mannosaminuronic Acid and CMP-β-N-Acetyl-d-neuraminic Acid for the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 45(2), 647-657. [Link]

-

PubChem. (n.d.). 2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid. Retrieved January 7, 2026, from [Link]

-

Taylor & Francis. (n.d.). N-acetylglucosamine – Knowledge and References. [Link]

-

Kaur, J., & Chopra, S. (2018). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. MedChemComm, 9(3), 425-438. [Link]

-

Bera, S. (2025). Methods for the synthesis of natural UDP-sugars and synthetic analogues. Carbohydrate Research, 558, 109651. [Link]

-

Wang, Z., et al. (2018). Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. ACS Medicinal Chemistry Letters, 9(12), 1256-1261. [Link]

-

Basicmedical Key. (n.d.). Inhibitors of Bacterial Cell Wall Synthesis. [Link]

-

Microbe Notes. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. [Link]

Sources

- 1. Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fems-microbiology.org [fems-microbiology.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Pseudopeptidoglycan - Wikipedia [en.wikipedia.org]

- 6. Murein and pseudomurein cell wall binding domains of bacteria and archaea—a comparative view - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and functional studies of pseudomurein peptide ligases in methanogenic archaea : a dissertation presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Biochemistry, Massey University, Manawatu, New Zealand [mro.massey.ac.nz]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. microbenotes.com [microbenotes.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of pseudomurein: isolation of putative precursors from Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Biochemical Characterisation of Phage Pseudomurein Endoisopeptidases PeiW and PeiP Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel inhibitors of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyltalosaminuronic Acid: The Architectural Keystone of the Methanobacterium Cell Wall and a Novel Antimicrobial Frontier

A Technical Guide for Researchers and Drug Development Professionals

Abstract